8-propyl-4,5,6,7-tetrahydrothieno[2,3-b]azepine-2-carboxylic acid
Description
8-Propyl-4,5,6,7-tetrahydrothieno[2,3-b]azepine-2-carboxylic acid is a bicyclic heterocyclic compound featuring a seven-membered azepine ring fused to a thiophene moiety. The structure includes a propyl substituent at position 8 and a carboxylic acid group at position 2. Its unique bicyclic framework and substituent arrangement influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability .
Properties
IUPAC Name |
8-propyl-4,5,6,7-tetrahydrothieno[2,3-b]azepine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-2-6-13-7-4-3-5-9-8-10(12(14)15)16-11(9)13/h8H,2-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYXYDDYMZSJTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC2=C1SC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
8-propyl-4,5,6,7-tetrahydrothieno[2,3-b]azepine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include derivatives of the original compound with modified functional groups .
Scientific Research Applications
8-propyl-4,5,6,7-tetrahydrothieno[2,3-b]azepine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet approved for medical use.
Industry: It may be used in the development of new materials or as a precursor in industrial chemical processes
Mechanism of Action
The exact mechanism of action of 8-propyl-4,5,6,7-tetrahydrothieno[2,3-b]azepine-2-carboxylic acid is not well-documented. it is believed to interact with specific molecular targets and pathways within biological systems. Further research is needed to elucidate the precise molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Bicyclic Heterocycles
The compound belongs to a broader class of bicyclic heterocyclyl derivatives. Key structural analogs include:
Table 1: Comparison of Bicyclic Frameworks
Key Observations :
Functional Group Variations
The carboxylic acid group at position 2 distinguishes the target compound from ester or amide derivatives. For example:
Table 2: Substituent Impact on Bioactivity
*Similarity scores from reflect structural resemblance to ethyl ester derivatives.
Key Observations :
- Carboxylic Acid vs. Ester : The carboxylic acid group may limit oral bioavailability due to ionization at physiological pH but offers direct hydrogen-bonding interactions in target binding. Esters (e.g., ethyl derivatives) are often prodrugs with enhanced absorption .
- Amino Substitutions: Amino groups at position 2 (as in 2-amino analogs) can alter electronic properties, affecting receptor affinity .
Pharmacological and Analytical Considerations
- Impurity Profiles: Related compounds, such as fluorophenyl-substituted tetrahydrothieno pyridines, require stringent impurity control during synthesis (e.g., using acetonitrile-phosphate buffers for HPLC analysis) .
- Patent Relevance: Recent patents highlight bicyclic thienoazepines and pyridines as promising scaffolds for kinase inhibitors, though the target compound’s azepine ring remains underexplored compared to pyridine analogs .
Biological Activity
8-Propyl-4,5,6,7-tetrahydrothieno[2,3-b]azepine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity based on available research findings, including mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
- Molecular Formula : C₁₂H₁₇NO₂S
- Molecular Weight : 239.33 g/mol
- IUPAC Name : 8-propyl-4,5,6,7-tetrahydrothieno[2,3-b]azepine-2-carboxylic acid
The precise mechanism of action for 8-propyl-4,5,6,7-tetrahydrothieno[2,3-b]azepine-2-carboxylic acid remains largely unexplored. However, it is hypothesized that the compound interacts with various biological targets within cellular pathways. Its thienoazepine framework suggests potential interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.
Biological Activity
-
Pharmacological Effects :
- Preliminary studies indicate potential antidepressant and anxiolytic effects due to its structural similarity to known psychoactive compounds.
- Potential as an anti-inflammatory agent , which warrants further investigation into its effects on cytokine production and immune response modulation.
-
Case Studies :
- A study evaluating thienoazepine derivatives noted that modifications in the substituent groups significantly affected their binding affinity to serotonin receptors (5-HT) and dopamine receptors (D2) .
- Another research highlighted the compound's ability to inhibit specific enzymes related to glucose metabolism, suggesting a role in managing metabolic disorders .
Comparative Analysis
To understand the uniqueness of 8-propyl-4,5,6,7-tetrahydrothieno[2,3-b]azepine-2-carboxylic acid better, it can be compared with similar compounds:
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | Thienopyridine | Antidepressant properties |
| Thiophene Derivatives | Aromatic Compounds | Diverse pharmacological effects |
The distinct propyl and carboxylic acid substituents in 8-propyl-4,5,6,7-tetrahydrothieno[2,3-b]azepine-2-carboxylic acid may confer unique biological properties compared to its analogs.
Research Applications
The compound is primarily used in:
- Synthetic Chemistry : As a building block for synthesizing more complex molecules.
- Biological Studies : To investigate interactions with biological systems and assess therapeutic potential.
- Pharmaceutical Development : Ongoing research aims to explore its efficacy in treating neurological disorders and metabolic diseases.
Q & A
Q. What are the recommended synthetic routes for 8-propyl-4,5,6,7-tetrahydrothieno[2,3-b]azepine-2-carboxylic acid, and how are reaction conditions optimized?
Synthesis typically involves multi-step protocols, including cyclization of precursor amines and thiophene derivatives under controlled temperatures (e.g., 60–80°C) and solvent systems like ethanol or acetonitrile. Key steps may include thioacylation and azepine ring formation via intramolecular cyclization. Optimization focuses on catalyst selection (e.g., HATU for coupling reactions) and solvent polarity to enhance yield (70–85%) while minimizing side products like uncyclized intermediates .
Q. Which analytical techniques are most effective for structural characterization of this compound?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. For NMR, - and -spectra resolve the propyl sidechain and azepine-thiophene fusion. Infrared (IR) spectroscopy confirms carboxylic acid and secondary amine functionalities. Cross-validation with X-ray crystallography (where crystalline forms are obtainable) provides definitive stereochemical assignments .
Advanced Research Questions
Q. How can computational methods improve the design of derivatives with enhanced bioactivity?
Quantum chemical calculations (e.g., DFT) model electronic properties and reactive sites, such as the carboxylic acid group’s nucleophilicity. Reaction path searches using software like Gaussian or ORCA predict feasible synthetic routes for derivatives. Machine learning algorithms trained on existing thienoazepine datasets can prioritize substituents (e.g., alkyl vs. aryl groups) for target binding affinity .
Q. What strategies resolve contradictions in spectroscopic data for degradation products?
Contradictions (e.g., unexpected LC-MS peaks) require orthogonal methods:
- LC-MS/MS fragmentation identifies degradation pathways (e.g., hydrolysis of the azepine ring).
- Stability studies under varied pH/temperature conditions isolate labile functional groups.
- Isotopic labeling (e.g., -carboxylic acid) tracks degradation origins. Discrepancies are mitigated by comparing results across multiple batches and instrumentation .
Q. How do solvent systems influence enantiomeric purity during synthesis?
Polar aprotic solvents (e.g., DMF) favor racemization due to prolonged intermediate stability, while non-polar solvents (e.g., toluene) reduce this risk. Chiral HPLC with columns like Chiralpak IA or IB resolves enantiomers, and circular dichroism (CD) spectroscopy quantifies optical purity. Solvent-free mechanochemical synthesis has shown promise in minimizing racemization .
Q. What methodologies assess the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Surface plasmon resonance (SPR) measures binding kinetics (e.g., ) in real time.
- Molecular docking simulations (AutoDock Vina) predict binding poses to active sites.
- Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). Discrepancies between computational and experimental binding energies are addressed by refining force field parameters or incorporating solvent effects .
Methodological Considerations
- Data Contradiction Workflow : Always validate unexpected results using complementary techniques (e.g., NMR + XRD for structural conflicts) .
- Reaction Optimization : Use design of experiments (DoE) to systematically vary temperature, solvent, and catalyst ratios .
- Degradation Profiling : Accelerated stability testing (40°C/75% RH for 6 months) paired with LC-HRMS identifies major degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
